molecular formula C19H20N4O4 B2819953 (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034578-60-2

(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2819953
CAS No.: 2034578-60-2
M. Wt: 368.393
InChI Key: SKWZYSHTGDHCRW-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
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Scientific Research Applications

Photo-oxygenation of Heterocyclic Compounds

Studies on the syntheses of heterocyclic compounds, including the photo-oxygenation of 9-oxo-9H-pyrrolo[1,2-a]indoles, have been reported. This research demonstrates the potential for synthesizing complex heterocyclic structures with oxygen-containing functional groups, which could be relevant for the development of novel pharmacological agents or materials with unique properties (Kametani et al., 1978).

Antagonists for Osteoporosis Treatment

Research on nonpeptide alphavbeta3 antagonists, including their in vitro and in vivo evaluation, highlights the role of specific heterocyclic compounds in the prevention and treatment of osteoporosis. These studies showcase the potential of utilizing complex molecules for targeting specific receptors involved in bone turnover, suggesting a pathway for the therapeutic application of similarly structured compounds (Hutchinson et al., 2003).

Antimicrobial Activity of Pyridine Derivatives

The synthesis and antimicrobial activity of new pyridine derivatives highlight the antimicrobial potential of compounds with pyridine cores. This suggests that compounds with similar structures could be investigated for their efficacy against bacteria and fungi, contributing to the search for new antimicrobial agents (Patel et al., 2011).

Synthesis of Peri-fused Indolizines and Azaindolizines

Research on the synthesis of peri-fused indolizines and azaindolizines by intramolecular 1,3-dipolar cycloaddition demonstrates the synthetic versatility of heterocyclic compounds. This work underlines the potential for creating complex molecular architectures that could have applications in material science or pharmaceuticals (Miki et al., 1985).

Anticancer and Antimicrobial Agents

Studies on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents illustrate the therapeutic potential of heterocyclic compounds. Such research indicates the importance of structural diversity in the development of new drugs with specific biological activities (Katariya et al., 2021).

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-25-13-4-3-12-9-16(22-15(12)10-13)19(24)23-8-5-14(11-23)27-18-17(26-2)20-6-7-21-18/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWZYSHTGDHCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CN=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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